Formaldehyde;oxirane;phenol
Description
Contextualization within Polymer Science
Formaldehyde-oxirane-phenol polymers belong to the broad category of thermosetting polymers. This means that they are initially in a liquid or malleable state (as a "resin") but cure into a solid, highly cross-linked network structure upon heating or through the action of a curing agent. elastomer.com This process is irreversible, granting the final polymer high thermal stability, mechanical strength, and chemical resistance. elastomer.comepoxy-europe.eu
These systems are essentially hybrid polymers that combine the properties of two well-established polymer families:
Phenol-Formaldehyde (PF) Resins: Formed from the reaction of phenol (B47542) and formaldehyde (B43269), these were the first entirely synthetic commercial polymers. elastomer.com They are known for their hardness, excellent heat and chemical resistance, and high char yield, which contributes to fire resistance. elastomer.comepoxy-europe.euepoxyflooringtech.com.au
Epoxy Resins: These are characterized by the presence of an oxirane, or epoxide, group—a three-membered ring containing two carbon atoms and one oxygen atom. epoxy-europe.eunasa.gov This reactive group can undergo ring-opening polymerization with a variety of co-reactants (hardeners), leading to polymers with strong adhesion, low shrinkage during curing, and good mechanical properties. epoxy-europe.euresearchgate.net
By incorporating oxirane functionalities into a phenol-formaldehyde backbone, a new polymer is created that leverages the strengths of both parent types. The phenolic structure provides a rigid, thermally stable foundation, while the epoxide groups introduce sites for further cross-linking. orientjchem.orgmagicresin.ca This modification enhances properties such as adhesion, flexibility, and impact strength, overcoming some of the inherent brittleness of traditional phenolic resins. epoxy-europe.euresinlibrary.com The result is a versatile material used in high-performance adhesives, coatings, composites, and electronic components. epoxyflooringtech.com.auorientjchem.org
Nomenclature and Classification of Formaldehyde;Oxirane;Phenol Derivatives
The naming of these complex polymers can vary depending on the specific monomers used and the governing nomenclature system. According to the International Union of Pure and Applied Chemistry (IUPAC), the term "phenolic polymer" refers to a polymer made by the polycondensation of phenols and aldehydes. nasa.gov The uncured, reactive oligomers are commonly referred to as phenolic resins . nasa.gov
The classification of these resins is primarily based on the ratio of formaldehyde to phenol and the pH of the reaction medium:
Novolacs: Produced under acidic conditions with a formaldehyde-to-phenol molar ratio of less than one. elastomer.comdaryatamin.com These resins are thermoplastic and require a curing agent, such as hexamethylenetetramine, to form a thermoset network. elastomer.com
Resoles: Formed under basic (alkaline) conditions with an excess of formaldehyde (ratio > 1). elastomer.comdaryatamin.com Resoles contain reactive hydroxymethyl groups that can self-condense with heating, eliminating the need for a separate curing agent to form a cross-linked polymer. elastomer.comdaryatamin.com
The "oxirane" component introduces another layer of classification. While oxirane is the systematic name for the simplest epoxide, ethylene (B1197577) oxide, the term in polymer chemistry often refers to a broader class of epoxy compounds. A frequently used oxirane derivative in these systems is epichlorohydrin (B41342) , which has the IUPAC name 2-(chloromethyl)oxirane. nasa.govorientjchem.org The reaction of epichlorohydrin with the hydroxyl groups of a phenol-formaldehyde resin creates an epoxy phenolic resin . magicresin.ca
The final polymer is typically named by listing its constituent monomers.
Interactive Data Table: Nomenclature of this compound Systems
| Chemical Name | Common Name(s) | CAS Number | Monomers |
| Formaldehyde, polymer with oxirane and phenol | Phenol-formaldehyde, ethoxylated | 25134-84-3 | Phenol, Formaldehyde, Oxirane (Ethylene Oxide) |
| Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol | Phenol-novolac epoxy resin; Epoxidized phenolic resin | 9003-36-5 | Phenol, Formaldehyde, 2-(chloromethyl)oxirane (Epichlorohydrin) researchgate.netorientjchem.org |
| Phenol-formaldehyde polymer with amino-oxirane copolymer and benzoates | (Generic Name) | Not specified | Phenol, Formaldehyde, Amino-oxirane, Benzoates |
Historical Development and Evolution of this compound Chemistry
The development of formaldehyde-oxirane-phenol polymers is built upon the foundational discoveries of its constituent chemistries over more than a century.
1859: Russian chemist Aleksandr Butlerov first discovers formaldehyde. Its commercial production from methanol (B129727) began in Germany in the 1880s.
1907: Belgian chemist Leo Baekeland invents Bakelite, the first commercially successful, fully synthetic plastic, by reacting phenol with formaldehyde. elastomer.com This event is widely considered the dawn of the modern plastics industry and established phenol-formaldehyde resins as a cornerstone material.
1930s: The key chemical reactions for creating modern epoxy resins were discovered. In 1934, Paul Schlack in Germany patented a method for preparing high-molecular-weight polymers from epoxides and amines. researchgate.net Independently, Dr. Pierre Castan in Switzerland synthesized the first epoxy resin based on bisphenol-A and epichlorohydrin in 1936, initially for use in dental prosthetics and adhesives. elastomer.comorientjchem.org
1940s: The first commercial production of epoxy resins began in 1946 by the Swiss company Ciba, which licensed Dr. Castan's work. orientjchem.org These new materials quickly found use in military applications during and after World War II, particularly as strong adhesives and protective coatings. elastomer.com
Post-1950s Evolution: As both phenolic and epoxy resins became staple industrial materials, researchers began to explore ways to combine their properties. The modification of phenolic resins with epoxy groups emerged as a strategy to enhance performance. By grafting epoxy functionalities onto the phenolic backbone, new resins were created that retained the high-temperature stability of phenolics while gaining the superior adhesion and toughness of epoxies. resinlibrary.com This evolution led to the development of high-performance materials critical for the aerospace, electronics, and automotive industries. researchgate.netresinlibrary.com
This timeline illustrates a classic pattern in materials science: the initial discovery of fundamental polymer types, followed by decades of refinement and hybridization to create advanced materials tailored for specific, high-demand applications.
Structure
2D Structure
Properties
CAS No. |
25134-84-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
formaldehyde;oxirane;phenol |
InChI |
InChI=1S/C6H6O.C2H4O.CH2O/c7-6-4-2-1-3-5-6;1-2-3-1;1-2/h1-5,7H;1-2H2;1H2 |
InChI Key |
WLZKVKFSIOWKTR-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1CO1.C1=CC=C(C=C1)O |
Related CAS |
68988-31-8 25134-84-3 |
Origin of Product |
United States |
Synthesis Methodologies and Mechanistic Investigations of Formaldehyde;oxirane;phenol Polymers
Precursor Synthesis: Phenol-Formaldehyde Resins
Phenol-formaldehyde resins are synthetic polymers that result from the reaction of phenol (B47542) or a substituted phenol with formaldehyde (B43269). wikipedia.org These resins are broadly classified into two main types, novolacs and resoles, distinguished by the molar ratio of the reactants and the type of catalyst employed during their synthesis. wikipedia.orgresearchgate.net
Base-Catalyzed Phenol-Formaldehyde Condensation (Resol Resin Pathway)
Resol resins are synthesized using a molar excess of formaldehyde to phenol (F:P > 1) under basic (alkaline) conditions. wikipedia.orgplenco.com Common catalysts include sodium hydroxide (B78521), potassium hydroxide, and ammonia. niir.orgtsijournals.com In this pathway, the phenol is deprotonated by the base to form a phenoxide anion. wikipedia.org The negative charge is delocalized across the aromatic ring, activating the ortho and para positions for nucleophilic attack on the formaldehyde molecule. wikipedia.org This initial reaction forms hydroxymethylphenols (mono-, di-, and tri-methylol phenols). researchgate.net
Unlike the acid-catalyzed process, the hydroxymethyl groups in resoles are relatively stable. unina.it These resins are rich in hydroxymethyl and benzylic ether groups. wikipedia.org Upon heating to approximately 120 °C, these functional groups undergo condensation reactions, eliminating water molecules to form methylene (B1212753) and methyl ether bridges, leading to a three-dimensional cross-linked network. wikipedia.org The reaction rate reaches its maximum at a pH of about 10. wikipedia.org Because they contain reactive hydroxymethyl groups, resoles are thermosetting and can cure without the addition of a separate cross-linking agent. wikipedia.org
Influence of Monomer Ratios and Reaction Conditions on Phenolic Precursor Architecture
The final architecture of the phenol-formaldehyde resin is highly dependent on the reaction parameters. sci-hub.se The molar ratio of formaldehyde to phenol (F/P) is a critical factor that determines whether a novolac or a resol is formed. wikipedia.orgsci-hub.se
F/P Ratio: An F/P ratio of less than one under acidic catalysis leads to the formation of linear or branched thermoplastic novolac resins. wikipedia.org Conversely, an F/P ratio greater than one with a basic catalyst produces thermosetting resol resins with reactive hydroxymethyl groups. wikipedia.org Increasing the F/P ratio in resol synthesis generally leads to a higher degree of methylolation and a more highly cross-linked final product. researchgate.netresearchgate.net
Catalyst Type: The choice of catalyst influences the reaction rate and the isomeric structure of the resin. niir.orgsci-hub.se For instance, in resol production, the catalyst affects the preferential position of methylolation. researchgate.net Divalent metal catalysts at a pH of 4-7 can favor the formation of 2,2'-linked products, leading to high-ortho phenolic resins. sci-hub.se
Temperature and pH: Reaction temperature and pH significantly impact the kinetics of both the addition and condensation reactions. sci-hub.seresearchgate.net In resol synthesis, condensation reactions of methylol phenols typically occur at temperatures above 60°C. researchgate.net The pH affects the rate of the base-catalyzed reaction, with a maximum rate observed around pH 10. wikipedia.org
Interactive Table: Key Differences in Phenol-Formaldehyde Resin Synthesis
| Feature | Novolac Resins | Resol Resins |
| Formaldehyde:Phenol Ratio | < 1 wikipedia.org | > 1 wikipedia.org |
| Catalyst Type | Acid (e.g., H₂SO₄, Oxalic Acid) wikipedia.org | Base (e.g., NaOH, KOH, NH₃) wikipedia.orgniir.org |
| Reaction Mechanism | Electrophilic substitution stackexchange.com | Nucleophilic addition wikipedia.org |
| Intermediate Species | Protonated formaldehyde stackexchange.com | Phenoxide anion wikipedia.org |
| Key Linkages | Methylene bridges (-CH₂-) unina.it | Methylene & Methyl ether bridges wikipedia.org |
| Curing Property | Requires a curing agent wikipedia.org | Thermosetting (self-curing) wikipedia.org |
| Final Structure | Thermoplastic, low molecular weight wikipedia.org | Thermoset, 3D network wikipedia.org |
Epoxidation of Phenolic Resins with Oxirane Compounds
The phenolic resins, both novolacs and resoles, can be further modified by reacting them with oxirane compounds, most commonly 2-(chloromethyl)oxirane (also known as epichlorohydrin), to produce epoxy resins. This process introduces reactive epoxide functionalities into the polymer structure.
Nucleophilic Substitution Reactions in Epoxidation using 2-(Chloromethyl)oxirane (Epichlorohydrin)
The epoxidation of phenolic resins with 2-(chloromethyl)oxirane is a nucleophilic substitution reaction. researchgate.net The phenolic hydroxyl groups of the novolac or resol resin act as nucleophiles. The reaction typically proceeds in two main steps in the presence of a basic catalyst.
First, the phenolic hydroxyl group is deprotonated by the base to form a phenoxide ion. This phenoxide ion then attacks the carbon atom of the chloromethyl group on the 2-(chloromethyl)oxirane molecule in a Williamson ether synthesis-type reaction, displacing the chloride ion and forming a glycidyl (B131873) ether linkage. Alternatively, the phenoxide can attack one of the carbon atoms of the oxirane ring, leading to ring-opening. The subsequent elimination of HCl from the resulting chlorohydrin intermediate, facilitated by the base, forms the epoxide ring. The epoxide ring is reactive and can undergo further reactions, such as polymerization or cross-linking.
Catalysis in Epoxidation Processes (e.g., Alkali Metal Hydroxides, Tertiary Amines)
Catalysts are crucial for the efficient epoxidation of phenolic resins. They play a role in both the formation of the nucleophilic phenoxide and in the subsequent dehydrohalogenation step.
Alkali Metal Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used catalysts. acs.org They are effective in deprotonating the phenolic hydroxyl groups to generate the reactive phenoxide ions. They also serve as the dehydrochlorinating agent in the second step of the reaction with 2-(chloromethyl)oxirane.
Tertiary Amines and Quaternary Ammonium (B1175870) Salts: Tertiary amines, such as triethylamine, and quaternary ammonium salts can also be used as catalysts. researchgate.netacs.org These catalysts can function by activating the epoxide ring, making it more susceptible to nucleophilic attack. researchgate.net In some cases, tertiary amines can react with 2-(chloromethyl)oxirane to form a quaternary ammonium intermediate, which then acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases. researchgate.netacs.org The choice of catalyst can influence the reaction rate and the selectivity of the epoxidation process. google.com
Stoichiometric Control and Molar Excess in Epoxidation for Formaldehyde;Oxirane;Phenol Systems
The stoichiometry of the reactants, particularly the molar ratio of phenol to formaldehyde and the amount of the epoxidizing agent (such as epichlorohydrin (B41342), a common precursor to oxirane functionalities), is a critical factor in determining the structure and properties of the final polymer. researchgate.netresearchgate.net In the initial synthesis of the phenol-formaldehyde (PF) resin, which can be of the novolac or resol type, the molar ratio of formaldehyde to phenol influences the degree of methylolation and subsequent branching. modares.ac.irorientjchem.org
During the epoxidation of the pre-formed phenolic resin, a molar excess of the epoxidizing agent is typically employed. kpi.uatandfonline.com This is done to maximize the conversion of phenolic hydroxyl groups into glycidyl ethers and to control the extent of polymerization, thereby limiting the formation of higher molecular weight species. kpi.uacnrs.fr The precise molar ratio of the epoxy to hydroxyl groups is crucial for achieving optimal cross-linking density upon curing, which in turn dictates the thermal and mechanical properties of the final thermoset. researchgate.net
Studies on epoxidized novolac resins, which are structurally related to this compound polymers, have shown that varying the phenol-to-formaldehyde stoichiometry (e.g., from 1:0.6 to 1:0.9) in the initial novolac synthesis affects the properties of the subsequently epoxidized and cured resin blends. researchgate.netmdpi.com For instance, blending diglycidyl ether of bisphenol A (DGEBA) with epoxidized phenolic novolacs prepared with different stoichiometric ratios has been shown to improve the mechanical and thermal properties of the epoxy resin. researchgate.net Research has indicated that a specific stoichiometric ratio can lead to optimal properties; for example, a blend containing 20 wt% of a specific bio-phenolic precursor showed the highest tensile, flexural, and impact strength. mdpi.com
The epoxidation of novolacs with epichlorohydrin has been analyzed to understand the relationship between reactant stoichiometry and the resulting polymer characteristics. Theoretical equations have been developed to predict the number average molecular weight (Mn), weight per epoxy equivalent (WPE), and number average functionality as a function of the molar ratio of epichlorohydrin to bisphenol A and the conversion of phenolic hydroxyls. kpi.ua These models generally show good agreement with experimental results for low molecular weight novolacs. kpi.ua
Interactive Table: Effect of Stoichiometry on Polymer Properties
| Phenol:Formaldehyde Ratio | Epoxidized Resin Content (wt%) | Resulting Property Improvement |
|---|---|---|
| 1:0.6 - 1:0.9 | 2.5 - 20 | Improved mechanical and thermal properties of epoxy blends. researchgate.net |
| Not Specified | 20 | Highest tensile, flexural, and impact strength in bio-phenolic/epoxy blends. mdpi.com |
| 1:1.8 | Not Applicable | Higher pH and longer reaction times increase molar mass. cnrs.fr |
Solvent Effects and Reaction Medium Considerations in this compound Synthesis
The reaction medium plays a significant role in the synthesis of this compound polymers, influencing both the reaction kinetics and the structure of the resulting polymer. The synthesis of the initial phenol-formaldehyde resin is typically carried out under either acidic or alkaline conditions, which determines whether a linear novolac or a more branched resol structure is formed. The pH of the reaction medium is a critical parameter affecting the properties of the final product. modares.ac.ir For resol-type resins, alkaline conditions (pH 9-10) have been found to yield products with maximum stability. modares.ac.ir
The choice of solvent can also impact the chain conformation of the phenolic resin. researchgate.net For instance, the use of different solvents in the synthesis of phenolic resins can lead to variations in the apparent molecular size. researchgate.net In some cases, specific solvents can participate in the reaction, altering the final structure and properties. For example, using furfural (B47365) as a solvent in phenolic resin synthesis has been shown to enhance crosslinking density and increase the residual coke yield upon pyrolysis, indicating a change in the polymer's structure. researchgate.net
During the epoxidation step, the reaction is often carried out in a basic medium, for example, using sodium hydroxide. tandfonline.comaidic.it This facilitates the reaction between the phenolic hydroxyl groups and the epoxidizing agent, such as epichlorohydrin, to form the glycidyl ether. tandfonline.comjocpr.com The reaction mixture is often dissolved in a solvent like toluene (B28343) after the initial reaction to facilitate the removal of salts formed during the process. aidic.it
Interactive Table: Influence of Reaction Medium on Synthesis
| Parameter | Condition | Effect |
|---|---|---|
| pH | Acidic | Forms linear novolac-type resins. |
| pH | Alkaline | Forms branched resol-type resins. |
| pH | 9-10 (Alkaline) | Maximum product stability for resol resins. modares.ac.ir |
| Solvent | Furfural | Enhances crosslinking and coke yield in phenolic resins. researchgate.net |
Direct Polymerization Approaches involving Formaldehyde, Oxirane, and Phenol
The synthesis of these polymers can be conceptualized as a multi-step process, often starting with the formation of a phenol-formaldehyde resin followed by epoxidation. ontosight.ai However, the term "this compound" polymer can also describe a co-polymerization where all three components react. The polymerization of formaldehyde with phenol and an oxirane-containing monomer, such as 2-(chloromethyl)oxirane (epichlorohydrin), is a key method for producing these materials. This condensation reaction can be catalyzed by either acids or bases. ontosight.ai
The mechanism involves the formation of covalent bonds between the monomers. The oxirane groups are particularly reactive and can undergo ring-opening reactions, leading to the formation of a cross-linked network. This cross-linking is fundamental to the polymer's strength, durability, and chemical resistance. ontosight.ai The synthesis can be tailored to produce polymers with varying structures, from linear to highly networked, by controlling the reaction conditions.
Investigation of Alternative Precursors and Feedstocks in this compound Synthesis
In response to growing environmental concerns and the desire for more sustainable materials, research has focused on replacing petroleum-derived phenol and formaldehyde with bio-based alternatives. researchgate.netnih.govmdpi.com
Alternative Phenol Precursors: Lignin (B12514952), a complex phenolic polymer found in biomass, is a promising substitute for phenol. mdpi.comturkchem.net It can be used in its raw, purified, or chemically modified forms. mdpi.com However, the steric hindrance and methoxy (B1213986) content of lignin can reduce its reactivity with formaldehyde. mdpi.com Other bio-based substitutes for phenol include:
Tannins: Polyphenolic macromolecules obtained from tree bark. turkchem.net
Cardanol (B1251761): A phenolic lipid derived from cashew nutshell liquid. mdpi.comnih.gov
Gallic Acid and Bio-oils: Other potential renewable phenolic sources. mdpi.com
Alternative Formaldehyde Precursors: Finding a suitable, highly reactive, low-molecular-weight replacement for formaldehyde is a significant challenge. mdpi.com Several bio-based aldehydes have been investigated:
Hydroxymethylfurfural (HMF): Considered a strong candidate and can be derived from carbohydrates. turkchem.netnih.gov
Furfural: An organic compound derived from agricultural byproducts. researchgate.netresearchgate.net
Glyoxal: A reactive organic compound with two aldehyde groups. mdpi.comturkchem.net
Vanillin and Syringaldehyde: Aromatic aldehydes that can be obtained from the depolymerization of lignin. mdpi.com
The use of these alternative precursors often requires modifications to the synthesis process to achieve desirable properties in the final polymer. For example, lignin may need to be chemically modified through processes like methylolation, phenolation, or demethylation to improve its reactivity. turkchem.net Similarly, the functionalization of lignin-based aldehydes may be necessary to enhance their reactivity for the synthesis of resol-type phenolic resins. mdpi.com
Interactive Table: Bio-Based Alternatives for Polymer Synthesis
| Original Monomer | Bio-Based Alternative | Source |
|---|---|---|
| Phenol | Lignin | Lignocellulosic Biomass mdpi.comturkchem.net |
| Phenol | Tannin | Tree Bark turkchem.net |
| Phenol | Cardanol | Cashew Nutshell Liquid mdpi.comnih.gov |
| Formaldehyde | Hydroxymethylfurfural (HMF) | Carbohydrates turkchem.netnih.gov |
| Formaldehyde | Furfural | Agricultural Byproducts researchgate.netresearchgate.net |
| Formaldehyde | Glyoxal | Oxidation of Lipids/Biological Processes mdpi.com |
Polymerization and Curing Kinetics of Formaldehyde;oxirane;phenol Systems
Reaction Mechanisms of Crosslinking in Formaldehyde (B43269);Oxirane;Phenol (B47542) Polymers
The crosslinking process in formaldehyde, oxirane, and phenol-based polymer systems is a sophisticated interplay of multiple reactions that ultimately lead to the formation of a rigid, three-dimensional network. specialchem.comminia.edu.eg This network structure is responsible for the characteristic properties of the cured thermoset. specialchem.comminia.edu.eg
Interaction of Epoxy Groups with Phenolic Hydroxyls
A fundamental reaction in the curing of these systems is the interaction between the epoxy (oxirane) groups and the hydroxyl groups of the phenol. semanticscholar.org This reaction, known as etherification, involves the nucleophilic attack of the phenoxide anion on the carbon atom of the epoxy ring. minia.edu.egjsynthchem.com The phenoxide anion is formed by the deprotonation of the phenolic hydroxyl group, a process often facilitated by a basic catalyst. minia.edu.eg
The reaction proceeds via a ring-opening mechanism of the epoxide. jsynthchem.com This addition reaction results in the formation of a new ether linkage and a secondary hydroxyl group. rsc.org The reactivity of the phenolic hydroxyl group is a key factor in this process. google.com The negative charge on the phenoxide ion is delocalized over the aromatic ring, which activates the ortho and para positions for reaction. minia.edu.eg
Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the mechanism of the phenol-epoxide ring-opening reaction. nih.govmdpi.com These studies have helped to elucidate the role of catalysts and the formation of active species that facilitate the nucleophilic attack on the epoxide. nih.govmdpi.com
Role of Secondary Hydroxyl Groups Formed During Epoxy Ring-Opening
The presence of these secondary hydroxyl groups increases the functionality of the growing polymer chains, allowing for the formation of a more complex and highly crosslinked network. semanticscholar.org The concentration of these hydroxyl groups can remain high throughout the polymerization process, as the consumption of phenolic hydroxyls is concurrent with the generation of new secondary hydroxyls. rsc.org This sustained presence of reactive hydroxyl groups facilitates the development of a dense, three-dimensional structure.
Formation of Methylene (B1212753) Bridges and Ether Linkages in Formaldehyde;Oxirane;Phenol Systems
In addition to the reactions involving the epoxy groups, the formaldehyde component contributes significantly to the crosslinking network through the formation of methylene bridges and ether linkages. minia.edu.eg The initial reaction between phenol and formaldehyde, typically under basic or acidic catalysis, leads to the formation of hydroxymethylphenols. minia.edu.egwikipedia.org
These hydroxymethylphenols can then undergo condensation reactions. Reaction with another phenol molecule at an available ortho or para position results in the formation of a methylene bridge (-CH₂-) and the elimination of a water molecule. minia.edu.egwikipedia.org Alternatively, two hydroxymethyl groups can react to form an ether bridge (-CH₂-O-CH₂-) with the elimination of water. wikipedia.org However, under heating, these ether bridges can often convert to more stable methylene bridges. usda.gov
The formation of these bridges links the phenolic units together, creating the backbone of the phenolic resin component of the polymer system. minia.edu.eg In novolac-type resins, which are produced with a formaldehyde to phenol molar ratio of less than one, the phenolic units are primarily linked by methylene groups. minia.edu.eg
Curing Regimes and Reaction Pathways
The curing process of formaldehyde, oxirane, and phenol systems can be controlled through various thermal regimes and the use of specific curing agents and accelerators. These factors significantly influence the reaction pathways and the final properties of the cured material.
Isothermal and Non-Isothermal Curing Kinetics
The curing kinetics of these thermosetting resins can be investigated using techniques like Differential Scanning Calorimetry (DSC) under both isothermal and non-isothermal conditions. preprints.orgiastate.edu
Isothermal Curing: In this method, the material is held at a constant temperature, and the extent of the reaction is monitored over time. preprints.org This approach allows for the study of the reaction mechanism at a specific temperature. preprints.org However, for some systems, vitrification can occur, where the glass transition temperature of the curing material surpasses the isothermal curing temperature, leading to a diffusion-controlled reaction regime. nih.gov
Non-Isothermal Curing: This method involves heating the material at a constant rate (or multiple rates) and observing the heat flow associated with the curing reactions. preprints.org Non-isothermal DSC is a widely used technique to determine kinetic parameters such as activation energy. preprints.orgtechscience.com Model-free (isoconversional) methods, such as the Friedman, Flynn-Wall-Ozawa, and Kissinger-Akahira-Sunose methods, are often employed to analyze non-isothermal data without assuming a specific reaction model. researchgate.net
Influence of Curing Agents and Accelerators on this compound Systems
The rate and extent of the curing reactions in formaldehyde, oxirane, and phenol systems can be significantly modified by the addition of curing agents and accelerators. researchgate.netresearchgate.netresearchgate.net
Polyamines: Aliphatic and aromatic polyamines are common curing agents for epoxy resins. threebond.co.jp The active hydrogen atoms on the amine groups react with the epoxy groups in a ring-opening addition reaction. threebond.co.jp Primary amines react to form secondary amines, which can then react with another epoxy group, leading to crosslinking. threebond.co.jp Phenol-formaldehyde-polyamine compounds are a specific class of curing agents known for imparting toughness and chemical resistance. google.com These can be synthesized by reacting a phenol-formaldehyde resin with a polyamine or through a one-step process where a phenol-polyamine complex is reacted with formaldehyde. google.comgoogle.com
Polythiols: Polythiols, or polymercaptans, are another class of curing agents for epoxy resins. google.commdpi.com The thiol groups react with the epoxy rings in a similar fashion to hydroxyl and amine groups. mdpi.com This reaction can be accelerated by the presence of a catalyst, often a tertiary amine. google.com The use of polythiols can lead to faster gel times and improved cure rates. google.com Studies have shown that a combination of polythiol and triethanolamine (B1662121) can lower the peak curing temperature of phenolic/epoxy resin systems. researchgate.netresearchgate.net
Imidazoles: Imidazole (B134444) and its derivatives are highly efficient catalysts and accelerators for epoxy resin curing, including systems with phenolic components. researchgate.netevonik.com They can act as Lewis-base catalysts, initiating the anionic homopolymerization of epoxy resins. evonik.com Imidazoles can also accelerate the reaction between epoxy groups and other curing agents like anhydrides and phenolics. evonik.com The structure of the imidazole derivative can be modified to control its latency, allowing for the formulation of one-component systems with a long shelf life at room temperature that cure rapidly at elevated temperatures. researchgate.netacs.orgbohrium.com
Interactive Data Table: Curing Agent Effects on Phenolic/Epoxy Resin Systems
| Curing Agent/Accelerator System | Key Findings | Impact on Properties |
|---|---|---|
| Polythiol and Triethanolamine | A study showed that with 12% polythiol and 11% triethanolamine, the peak curing temperature of a phenolic/epoxy resin system was reduced to 118°C. researchgate.netresearchgate.net | The glass transition temperature (Tg) decreased, but mechanical properties such as strength and flexural modulus were significantly improved. researchgate.netresearchgate.net |
| Polyamines | Phenol-formaldehyde-polyamine curing agents produce tough, chemically resistant films and castings. google.com | Enhances mechanical performance and durability. |
| Imidazoles | Act as efficient accelerators, providing a range of latencies for one-component systems. evonik.com They can achieve high heat deflection temperatures in the cured product. evonik.com | Allows for controlled curing profiles and high thermal stability. |
Gelation Phenomena and Network Formation in this compound Polymers
The transformation of a liquid formaldehyde-oxirane-phenol resin system into a solid, insoluble, and infusible three-dimensional network is marked by a critical event known as gelation. At the gel point, the system transitions from a viscous liquid (sol) to an elastic solid (gel), characterized by the formation of a single, sample-spanning polymer molecule. nih.gov This transition is driven by the progressive cross-linking between polymer chains.
In these hybrid systems, network formation is a multifaceted process:
Phenolic Condensation: The initial structure is often a phenol-formaldehyde (PF) prepolymer. In the presence of heat and/or catalysts, these linear or branched chains undergo further condensation reactions, forming methylene bridges and releasing water. rsc.orgresearchgate.net
Epoxy Homopolymerization: The oxirane rings can react with themselves through cationic or anionic ring-opening polymerization, particularly in the presence of specific catalysts. nih.gov
Epoxy-Phenol Reaction: The most significant reaction for network build-up is the addition reaction between the oxirane ring and the phenolic hydroxyl groups of the PF polymer backbone. This reaction grafts the epoxy component onto the phenolic structure, creating extensive cross-linking without the production of byproducts. researchgate.net
The result is a highly cross-linked, interpenetrating polymer network (IPN) structure. mdpi.com The phenolic component contributes rigidity and thermal stability, while the epoxy linkages introduce toughness and reduce brittleness. The point of gelation and the final network architecture are heavily influenced by the initial structure of the PF resin, the ratio of phenol to formaldehyde, and the concentration of epoxy groups. cas.czresearchgate.net The presence of a diluent or solvent during polymerization can also affect the network structure, potentially leading to phase separation and a porous morphology. researchgate.net
Kinetic Modeling of this compound Polymerization
Kinetic modeling is essential for understanding and predicting the curing behavior of formaldehyde-oxirane-phenol systems. These models mathematically describe the relationship between the rate of reaction, the degree of cure, temperature, and time. preprints.orgiiardjournals.org Given the complexity of simultaneous condensation and addition reactions, kinetic analyses often employ phenomenological or mechanistic models fitted to experimental data, typically acquired through techniques like Differential Scanning Calorimetry (DSC). preprints.orgresearchgate.net
Phenomenological Rheokinetic Models (e.g., Kamal Model)
For many thermosetting systems, including epoxy and phenolic resins, the curing process exhibits autocatalytic behavior, where a reaction product catalyzes the reaction itself. researchgate.net The Kamal model is a widely used phenomenological model that effectively describes such behavior. preprints.orgcnrs.fr It is a combination of an n-th order reaction and an autocatalytic reaction:
dα/dt = (k₁ + k₂αᵐ)(1 - α)ⁿ
Where:
dα/dt is the rate of cure.
α is the degree of cure.
k₁ is the rate constant for the n-th order reaction.
k₂ is the rate constant for the autocatalytic reaction.
m and n are the reaction orders.
The rate constants k₁ and k₂ are temperature-dependent and follow the Arrhenius relationship: k = A * exp(-Ea / RT), where A is the pre-exponential factor and Ea is the activation energy.
In the context of formaldehyde-oxirane-phenol systems, the k₁ term can represent the initial catalyzed reaction, while the k₂ term accounts for the acceleration of the cure as hydroxyl groups, generated from the epoxy ring-opening, participate in and catalyze subsequent reactions. Studies on similar systems, such as o-cresol (B1677501) formaldehyde epoxy resins, have successfully used the Kamal model to describe the initial stages of curing, finding that the process is autocatalytic before becoming diffusion-controlled in later stages.
Table 1: Representative Kinetic Parameters from Kamal Model for an Epoxy System
| Parameter | Description | Typical Value Range | Reference |
|---|---|---|---|
| Ea₁ (kJ/mol) | Activation energy for the n-th order reaction | 50 - 110 | |
| Ea₂ (kJ/mol) | Activation energy for the autocatalytic reaction | 40 - 75 | |
| m | Reaction order for the autocatalytic part | 0.5 - 1.5 | preprints.org |
| n | Reaction order for the n-th order part | 1.0 - 2.0 | preprints.org |
| m+n | Overall reaction order | 2.0 - 3.0 |
Differential Scanning Calorimetry (DSC) for this compound Kinetic Studies
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique for investigating the curing kinetics of thermosetting resins. By measuring the heat flow to or from a sample as a function of temperature or time, DSC can quantify the exothermic heat released during the cross-linking reactions. researchgate.net
In a typical non-isothermal DSC experiment, the resin is heated at a constant rate, and the resulting thermogram shows one or more exothermic peaks. preprints.orgkpi.ua The total area under these peaks is proportional to the total enthalpy of the curing reaction (ΔH_total). preprints.org The degree of cure (α) at any given temperature (T) can be determined by dividing the partial heat of reaction (ΔH_T) up to that point by the total heat of reaction:
α = ΔH_T / ΔH_total
The reaction rate (dα/dt) is directly proportional to the measured heat flow (dH/dt):
dα/dt = (1 / ΔH_total) * (dH/dt)
By performing DSC scans at multiple heating rates, model-free isoconversional methods (like Kissinger or Flynn-Wall-Ozawa) or model-fitting methods can be used to determine the kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A). preprints.orgresearchgate.netresearchgate.net DSC results show that the curing of phenolic systems can involve multiple steps, sometimes appearing as distinct peaks attributed to addition reactions followed by condensation reactions at higher temperatures. kpi.ua The introduction of an oxirane component adds further complexity to the exothermic profile.
Table 2: Example of DSC Data for Curing of an Epoxidized Phenolic Resin
| Parameter | Description | Value | Reference |
|---|---|---|---|
| T_onset (°C) | Temperature at the start of the curing exotherm | 40 - 70 | tandfonline.com |
| T_peak (°C) | Temperature at the maximum rate of reaction | 109 - 112 | tandfonline.com |
| T_final (°C) | Temperature at the completion of the curing exotherm | 132 - 154 | tandfonline.com |
| ΔH_total (J/g) | Total heat of reaction | ~35 | researchgate.net |
| Ea (kJ/mol) | Activation Energy (Kissinger method) | 55 - 100 | kpi.uaresearchgate.net |
Impact of Synthesis Parameters on Curing Behavior of this compound Resins
The synthesis parameters used to create the initial prepolymer have a profound and lasting effect on the subsequent curing behavior and final properties of the formaldehyde-oxirane-phenol resin. researchgate.netorientjchem.org Key parameters include the molar ratio of reactants, catalyst type and concentration (pH), and reaction temperature. iiardjournals.org
Formaldehyde/Phenol (F/P) Molar Ratio: This ratio is a critical determinant of the prepolymer structure. A higher F/P ratio (typically > 1, used in resol synthesis) leads to more hydroxymethyl groups on the phenolic rings. researchgate.net These groups are highly reactive and can lead to faster curing rates. Conversely, a lower F/P ratio (< 1, used in novolac synthesis) results in a more linear polymer that requires a separate curing agent. preprints.org In an epoxidized system, a higher F/P ratio can increase the density of potential cross-linking sites, affecting both the gel time and the final network structure. researchgate.net
Catalyst and pH: The curing of phenolic resins is highly pH-dependent. researchgate.netscispace.com Alkaline catalysts (e.g., NaOH) used for resol synthesis generally decrease the activation energy for curing, accelerating the reaction. researchgate.net The pH affects the shape of the DSC curing curve and the reaction rate constant. scispace.com For instance, in phenol-urea-formaldehyde systems, the activation energy was found to be lower at a pH below 11, while the rate constant increased with pH. scispace.com
Temperature: The synthesis temperature influences the molecular weight and polydispersity of the prepolymer. researchgate.net During curing, higher temperatures significantly increase the reaction rate according to the Arrhenius equation, leading to shorter gel times and faster network development. iiardjournals.orgtandfonline.com
Oxirane Content: The concentration of the epoxy component directly influences the cross-link density and the properties of the final network. Increasing the amount of oxirane modifier can enhance flexibility and toughness but may also alter the curing kinetics by introducing a different, often faster, reaction pathway (epoxy-phenol addition) that competes with the phenolic self-condensation. researchgate.net
Table 3: Influence of Synthesis Parameters on Resin Properties and Curing
| Parameter Change | Effect on Prepolymer | Effect on Curing Behavior | Reference |
|---|---|---|---|
| Increase F/P Molar Ratio | Higher molecular weight, more methylol groups | Decreased gel time, increased reaction rate, higher cross-link density | researchgate.net |
| Increase Alkaline Catalyst (NaOH/P Ratio) | Higher molecular weight, higher pH | Decreased activation energy, increased peak cure temperature | researchgate.net |
| Increase Curing Temperature | N/A | Significantly increased reaction rate, shorter cure time | iiardjournals.orgtandfonline.com |
| Increase Oxirane Content | Higher epoxy equivalent weight | Potentially faster cure via epoxy-phenol reaction, increased network flexibility | researchgate.net |
Structural Elucidation and Characterization Techniques for Formaldehyde;oxirane;phenol Polymers
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the chemical structure and functional groups present in formaldehyde-oxirane-phenol polymers.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups and monitoring the chemical changes that occur during the polymerization and curing of formaldehyde-oxirane-phenol resins. tandfonline.comtandfonline.com The FTIR spectrum provides a molecular fingerprint, revealing the presence of key structural motifs.
A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is characteristic of the stretching vibration of the phenolic hydroxyl (-OH) groups. tandfonline.comekb.eg The presence of methylene (B1212753) bridges (-CH₂-), which link the phenolic rings, is confirmed by absorption bands appearing near 2855 cm⁻¹ and 2925 cm⁻¹. tandfonline.com Aromatic C=C stretching vibrations within the phenol (B47542) rings give rise to peaks in the range of 1594-1620 cm⁻¹. tandfonline.comekb.eg
The incorporation of the oxirane group can be identified by a characteristic absorption band around 1240 cm⁻¹. ekb.eg The formation of methylene ether bridges (-CH₂-O-CH₂-) during the initial stages of resol-type resin synthesis can be detected by a peak around 1116 cm⁻¹. chem-soc.si As the curing progresses, this peak may decrease due to the conversion of ether bridges to more stable methylene bridges. researchgate.net The C-O-H bending of the phenolic hydroxyl group is often observed around 1351-1355 cm⁻¹. tandfonline.com
Interactive Data Table: Key FTIR Absorption Bands in Formaldehyde-Oxirane-Phenol Polymers
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3200-3500 | Phenolic -OH stretching | tandfonline.comekb.eg |
| 2855, 2925 | Methylene (-CH₂) stretching | tandfonline.com |
| 1594-1620 | Aromatic C=C stretching | tandfonline.comekb.eg |
| 1478 | Methylene (-CH₂) bending | chem-soc.si |
| 1351-1355 | Phenolic C-O-H bending | tandfonline.com |
| 1240 | Oxirane group | ekb.eg |
| 1116 | Methylene ether bridge (C-O-C) | chem-soc.si |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering valuable insights into the structure of formaldehyde-oxirane-phenol polymers. Both ¹H-NMR and ¹³C-NMR are employed to identify and quantify different structural units. tandfonline.comlp.edu.ua
In ¹H-NMR spectra, proton signals corresponding to the aromatic rings typically appear in the range of 6.6–7.2 ppm. lp.edu.ua Protons of the methylene bridges connecting the phenolic units show signals between 3.4 and 4.2 ppm. lp.edu.uaresearchgate.net The presence of secondary hydroxyl groups, formed from the reaction of oxirane rings, can be identified by signals around 4.1 ppm, which may shift with temperature changes. lp.edu.ua
¹³C-NMR spectroscopy is particularly useful for distinguishing between different types of methylene bridges. dtic.mil For instance, ortho-ortho methylene bridges are observed around 27 ppm, while ortho-para bridges appear at approximately 35 ppm. dtic.mil The aromatic carbons of the phenol rings resonate in the region of 110-160 ppm. researchgate.net The carbon atoms of the methylene groups in the polymer backbone can be unambiguously identified in the 20-100 ppm range. researchgate.net
Chromatographic Analysis of Molecular Weight Distribution
The molecular weight and its distribution are critical parameters that influence the processing and final properties of polymers.
Gel Permeation Chromatography (GPC) / High-Resolution Gel Permeation Chromatography (HRGPC)
GPC, also known as size exclusion chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) of formaldehyde-oxirane-phenol polymers. chromatographyonline.comtheanalyticalscientist.com This method separates molecules based on their hydrodynamic volume in solution. theanalyticalscientist.com Larger molecules elute from the chromatography column faster than smaller molecules. theanalyticalscientist.com
The analysis reveals the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. tandfonline.com For these polar polymers, specialized columns, such as those with a surface of balanced polarity, are often used to prevent interactions that could lead to inaccurate results. gimitec.com The mobile phase is typically a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), sometimes with additives like lithium bromide to reduce sample aggregation. theanalyticalscientist.comgimitec.com
GPC can be used to monitor the progression of the polymerization reaction, showing an increase in molecular weight as the reaction proceeds. usda.gov For example, at early stages, the resin consists mainly of low molecular weight oligomers, while at later stages, higher molecular weight polymers dominate. usda.gov
Interactive Data Table: GPC Analysis Parameters for Formaldehyde-Phenol Resins
| Parameter | Typical Value/Condition | Reference |
| Technique | Gel Permeation Chromatography (GPC/SEC) | chromatographyonline.comchromatographyonline.com |
| Columns | Semi-micro GPC columns, PolarGel-M | chromatographyonline.comgimitec.com |
| Mobile Phase | Tetrahydrofuran (THF), Dimethylformamide (DMF) | theanalyticalscientist.comgimitec.com |
| Additive | Lithium Bromide (LiBr) to reduce aggregation | gimitec.com |
| Detector | Refractive Index (RI), UV | chromatographyonline.comchromatographyonline.com |
| Calibration | Polystyrene standards | tandfonline.comchromatographyonline.com |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the curing behavior and thermal stability of formaldehyde-oxirane-phenol polymers.
Differential Scanning Calorimetry (DSC)
DSC is a widely used thermal analysis technique to study the curing reactions and thermal transitions of thermosetting resins. kpi.uausda.gov It measures the heat flow into or out of a sample as a function of temperature or time. kpi.ua For formaldehyde-oxirane-phenol polymers, DSC thermograms typically show exothermic peaks corresponding to the curing reactions. kpi.uanetzsch.com
The curing process often involves multiple reactions. An initial exothermic peak at lower temperatures (e.g., 98-129°C) can be attributed to the addition of free formaldehyde (B43269) to the phenolic rings. usda.gov A second, higher-temperature exotherm (e.g., 139-151°C) is associated with the condensation reactions of methylol groups, leading to the formation of the cross-linked network. usda.gov In some cases, these peaks may overlap. usda.gov The total heat evolved during the exotherm is proportional to the extent of the reaction. kpi.ua
DSC can also be used to determine the glass transition temperature (Tg) of the cured polymer. The Tg is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. usda.gov For these polymers, the Tg can be influenced by the degree of cure and the presence of moisture. usda.gov A higher degree of cure generally results in a higher Tg. netzsch.com
Interactive Data Table: Thermal Properties of Phenol-Formaldehyde Resins from DSC
| Property | Description | Typical Temperature Range (°C) | Reference |
| Curing Exotherm (Addition) | Heat released from formaldehyde addition to phenol rings | 98 - 129 | usda.gov |
| Curing Exotherm (Condensation) | Heat released from condensation of methylol groups | 139 - 151 | usda.gov |
| Glass Transition Temperature (Tg) | Transition from glassy to rubbery state | 70 - 156 | usda.govnetzsch.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of Formaldehyde;Oxirane;Phenol polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides insights into the decomposition patterns, thermal stability, and the composition of the cured resin.
The thermal degradation of phenol-formaldehyde based resins is a complex process that generally occurs in multiple stages. researchgate.netncsu.edu An initial weight loss, typically observed between 50°C and 200°C, is commonly attributed to the volatilization of entrapped moisture, residual solvents, or unreacted monomers from the polymer matrix. researchgate.net
Subsequent degradation stages at higher temperatures involve the structural decomposition of the polymer network. Research indicates that the degradation of cured phenol-formaldehyde resins can be broadly categorized into three main phases researchgate.netncsu.edu:
First Stage: In addition to the loss of volatile compounds, this stage can involve further cross-linking reactions and the elimination of small, exposed groups from the cured resin structure. researchgate.net
Second Stage: This stage is characterized by the primary decomposition of the polymer backbone. For phenolic resins, this involves the breakdown of methylene bridges, which can lead to the formation of methyl groups and the release of phenol and cresol (B1669610) homologs. researchgate.net This phase typically occurs in a temperature range of approximately 370°C to 450°C. ncsu.educnrs.fr
Third Stage: At even higher temperatures, typically above 490°C, the degradation of the phenolic rings themselves takes place, leading to the formation of a stable carbonaceous char. researchgate.netncsu.edu
The thermal stability and degradation profile can be significantly influenced by the presence of additives and modifiers. For instance, the incorporation of nano-fillers like nano-TiO2 has been shown to enhance the thermal stability of the resin. srce.hr Similarly, metals such as iron and copper can act as catalysts, altering the degradation mechanism and temperatures. cnrs.fr
Table 1: Key Thermal Degradation Stages of Phenolic Resins from TGA
| Degradation Stage | Approximate Temperature Range (°C) | Associated Chemical/Physical Process | Reference |
|---|---|---|---|
| Stage 1 | 50 - 200 | Loss of entrapped water, solvents, and unreacted monomers. | researchgate.net |
| Stage 2 | ~370 - 450 | Decomposition of methylene bridges in the polymer network. | researchgate.netncsu.edu |
| Stage 3 | ~490 - 530 | Degradation of phenolic groups and formation of char residue. | ncsu.edu |
| - | 450 - 700 | Collapse of the polymer network and breaking of -CH2- and ether bridges. | cnrs.fr |
Rheological Characterization of Curing Processes in this compound Resins
Rheological analysis is a powerful tool for characterizing the curing (cross-linking) process of thermosetting resins like those derived from formaldehyde, oxirane, and phenol. This technique monitors the material's flow and deformation properties over time as it transitions from a low-viscosity liquid to a rigid, three-dimensional network. conicet.gov.arepitoanyag.org.hu Key parameters measured include viscosity (η), the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. epitoanyag.org.hu
The curing process involves a chemical reaction that transforms low molecular weight monomers and oligomers into a highly cross-linked polymer. conicet.gov.ar Initially, the resin behaves as a liquid, with the loss modulus (G'') being greater than the storage modulus (G'). conicet.gov.ar As the curing reaction progresses, the molecular weight and degree of branching increase, leading to a rapid rise in viscosity. mdpi.com
A critical point in the curing process is the gel point , which marks the transition from a viscous liquid to an elastic gel. techscience.comorientjchem.org At this point, a continuous polymer network is formed throughout the material, and the viscosity theoretically approaches infinity. vt.edu The gel point is often identified rheologically as the crossover point where the storage modulus (G') equals the loss modulus (G''). vt.edu
Several factors significantly influence the curing kinetics and rheological behavior:
Temperature: Increasing the cure temperature accelerates the cross-linking reactions, resulting in a faster viscosity build-up and a shorter gel time. mdpi.comresearchgate.net
Reactant Stoichiometry: The molar ratio of the reactants, such as the formaldehyde-to-phenol ratio, has a profound effect. mdpi.com Higher formaldehyde content generally leads to a higher cross-link density, a faster reaction rate, and a shorter gel time. mdpi.com
Catalysts and Accelerators: The type and concentration of catalysts or accelerators can dramatically alter the cure rate. conicet.gov.arresearchgate.net
Understanding the chemorheology of these resins is essential for optimizing processing parameters in applications such as composites manufacturing and coatings, ensuring proper mold filling before gelation, and achieving the desired final material properties. conicet.gov.arcnrs.fr
Table 2: Influence of Process Variables on the Curing of Phenolic Resins
| Variable | Observation | Rheological Consequence | Reference |
|---|---|---|---|
| Increasing Temperature | Accelerates the rate of chemical cross-linking reactions. | Reduces gel time; increases the rate of viscosity rise. | mdpi.comcnrs.fr |
| Increasing Formaldehyde Molar Ratio | Promotes the formation of a more complex and dense network structure. | Shortens gel time; leads to a higher final modulus. | mdpi.com |
| Presence of Catalysts/Accelerators | Significantly increases the rate of the curing reaction. | Substantial reduction in gel time and overall cure time. | researchgate.net |
| Curing under Vacuum | Allows for curing at a lower temperature (~60-65°C). | Gel temperature and gel time decrease as the vacuum level increases. | techscience.com |
Advanced Material Applications and Performance Optimization of Formaldehyde;oxirane;phenol Polymers
Formaldehyde (B43269);Oxirane;Phenol (B47542) Polymers in Composite Materials
The intrinsic properties of formaldehyde;oxirane;phenol polymers, such as their high strength, dimensional stability, and thermal resistance, make them excellent matrix materials for composites. ontosight.airecycledplastic.comrsc.org In composite formulations, the polymer acts as a binder that encapsulates and transfers load to a reinforcement phase, which can range from microscopic fibers to nanoparticles. cnrs.fr The resulting composite materials are used across various industries, including aerospace, automotive, and construction, where high-performance materials are required. ontosight.aiontosight.ai
The reinforcement of this compound polymer matrices with fibers significantly enhances their mechanical properties. Various natural and synthetic fibers, such as glass, carbon, areca, and sisal, are used to improve tensile strength, flexural strength, and impact resistance. ncsu.edunih.govscielo.org.mx The fibers act as the primary load-bearing component, with the polymer matrix ensuring stress is distributed uniformly. rroij.com
Research has shown a direct correlation between fiber content and the mechanical performance of the composite. For instance, studies on Okra Bast Fiber (OBF) reinforced phenol formaldehyde composites demonstrated that tensile and flexural strength increased with fiber loading up to 30% by weight. rroij.com Similarly, in glass fiber (GF) reinforced phenol formaldehyde/epoxy composites, increasing the GF content from 60% to 80% by volume resulted in a noticeable increase in both tensile and bending strengths. nih.gov The effectiveness of the reinforcement also depends on the interfacial adhesion between the fiber and the polymer matrix, which can be improved through chemical treatment of the fibers. scielo.org.mx
Table 1: Mechanical Properties of Fiber-Reinforced Phenol Formaldehyde (PF) Composites
| Reinforcement Fiber | Fiber Content (% by vol/wt) | Matrix System | Tensile Strength (MPa) | Bending/Flexural Strength (MPa) | Source |
|---|---|---|---|---|---|
| Glass Fiber (GF) | 60 vol% | PF / Epoxy | 86.4 | 119 | nih.gov |
| Glass Fiber (GF) | 70 vol% | PF / Epoxy | 92.0 | 129 | nih.gov |
| Glass Fiber (GF) | 80 vol% | PF / Epoxy | 96.2 | 137 | nih.gov |
| Okra Bast Fiber (OBF) | 30 wt% | PF Resin | - | - | rroij.com |
| Areca Fine Fibers (AFF) | 35 vol% | PF Resin | - | - | scielo.org.mx |
The integration of nanoscale fillers into this compound polymer matrices leads to the formation of nanocomposites with significantly improved properties. cnrs.fr Nanomaterials such as nanoclays, carbon nanotubes, and graphene can enhance the thermal, mechanical, and electrical properties of the polymer even at very low loading levels. researchgate.netacs.org The high surface area of nanoparticles creates a large interfacial region with the polymer matrix, which is key to the property enhancements. researchgate.net
For example, the synthesis of phenol/formaldehyde nanocomposites using reactive rubber nanoparticles and Cloisite-30B nanoclay has been shown to enhance mechanical properties. researchgate.net The improvement is attributed to the chemical interaction and bonding between the nanofillers and the Bakelite (a type of phenolic resin) matrix. researchgate.net In another study, reduced graphene oxide (RGO) was successfully incorporated into a phenol formaldehyde matrix via an in-situ synthesis process. acs.org The resulting RGO-PF composites showed increases in tensile strength of up to 65% and Young's modulus of nearly 38% with just 0.5 wt% RGO, due to efficient load transfer between the RGO sheets and the PF matrix. acs.org The key to achieving these improvements is ensuring good dispersion of the nanoparticles within the polymer. acs.orgiau.ir
Fiber-Reinforced this compound Composites
This compound Polymers as Adhesives and Coatings
The excellent adhesion properties, combined with chemical and thermal resistance, make this compound polymers highly suitable for use as adhesives and coatings. ontosight.aiontosight.airsc.orgchembroad.com These polymers can bond to a wide variety of substrates, including wood, metals, and other plastics. chembroad.com As coatings, they provide a durable protective layer that shields surfaces from mechanical damage, moisture, and chemical attack. ontosight.airesintops.net
The strong adhesive properties of this compound polymers stem from a combination of chemical bonding and physical interactions at the substrate interface. The synthesis process results in a polymer with reactive functional groups, including hydroxyl groups from the phenol and epoxy (oxirane) groups. ontosight.aiorientjchem.orgresearchgate.net
During curing, these groups facilitate the formation of a highly cross-linked, three-dimensional network. ontosight.ai The epoxy groups are particularly important as they can react with various functional groups on a substrate's surface, forming strong covalent bonds. researchgate.net For instance, when bonding to wood, the polymer can infiltrate the cell wall structure, and it is believed that methylene (B1212753) bridges form between the polymer and lignin (B12514952) within the wood, creating a durable bond. researchgate.netusda.gov The mechanism involves both physical interlocking as the resin penetrates surface micropores and chemical reactions that create primary bonds at the molecular level. usda.govvt.edu This combination of mechanical and chemical adhesion results in robust and durable bonding for a wide range of applications. rsc.org
Coatings based on this compound, often referred to as epoxy phenolic coatings, are widely used for corrosion protection in demanding environments. nbchao.compaint-in-china.com Their highly cross-linked structure forms a dense barrier that is resistant to penetration by corrosive agents such as water, acids, alkalis, and organic solvents. resintops.netnbchao.comlr-test.com This makes them ideal for protecting metal surfaces in industries like food and beverage (for can linings), petrochemicals, and marine applications. nbchao.compaint-in-china.com
The protective mechanism is primarily barrier-based, shielding the underlying material from exposure. resintops.net These coatings exhibit excellent adhesion to metal substrates, which is crucial for preventing under-film corrosion. nbchao.com Research has demonstrated that epoxy phenolic coatings are resistant to a wide array of chemicals. They can be formulated to withstand dilute acids, dilute alkalis, hydrogen sulfide, and various oils and fuels. nbchao.compaint-in-china.com The performance of these coatings can be further enhanced by incorporating fillers like mica iron oxide or zinc powder. nbchao.comgoogle.com
Table 2: Chemical Resistance of Epoxy Phenolic Coatings
| Corrosive Agent | Resistance Level | Application Context | Source |
|---|---|---|---|
| Dilute Acids | Excellent | Food & Beverage Cans, Chemical Equipment | nbchao.comlr-test.com |
| Dilute Alkalis | Excellent | Food & Beverage Cans | nbchao.comlr-test.com |
| Organic Solvents | Excellent | General Industrial Coatings | nbchao.comgoogle.com |
| Hydrogen Sulfide | Resistant | Industrial Equipment | nbchao.com |
| Crude Oil, Gasoline, Diesel | Excellent | Storage Tank Linings | paint-in-china.com |
| Salt Solutions (Brines) | Excellent | General Metal Protection | google.com |
Adhesion Mechanisms and Interfacial Interactions in this compound Systems
This compound Polymers in Electronic Materials
The electrical properties of this compound polymers, particularly their high dielectric strength and excellent thermal stability, make them valuable materials in the electronics industry. recycledplastic.comxometry.com Historically, phenolic resins were a primary material for manufacturing circuit boards and are still used for electrical insulation in components like transformers and motors. wikipedia.orgrecycledplastic.com
The incorporation of oxirane groups to create epoxy-phenolic systems further enhances these properties, offering improved performance for modern electronic applications such as packaging and insulation. ontosight.ainih.gov These polymers serve as insulators, preventing electrical shorts between conductive pathways. Their ability to withstand high temperatures without degrading is critical for the reliability of electronic components that generate heat during operation. recycledplastic.comxometry.com The electrical insulation performance can be further improved by modifying the polymer, for example, with silane (B1218182) coupling agents that block hydroxyl groups and reduce moisture absorption in humid environments. researchgate.net Studies on glass fiber-reinforced composites using a phenol formaldehyde/epoxy matrix have shown excellent electrical insulating properties, with breakdown voltage increasing with higher fiber content. nih.gov
Table 3: Electrical Properties of Phenol Formaldehyde (PF) Based Materials
| Material System | Property | Value | Conditions/Notes | Source |
|---|---|---|---|---|
| GF/PF/EP Composite | Breakdown Voltage | 32.1 kV | 80 vol% Glass Fiber | nih.gov |
| GF/PF/EP Composite | Dielectric Constant | 3.8 | 80 vol% Glass Fiber, 1 MHz | nih.gov |
| GF/PF/EP Composite | Electrical Conductivity | 1.5 x 10⁻¹⁴ S/m | 80 vol% Glass Fiber | nih.gov |
| PF Resin (modified with KH550) | Volume Resistance | Improved | Performance enhanced after soaking in hot water | researchgate.net |
Optimization of Mechanical and Thermal Performance of this compound Polymers
The performance of polymers derived from formaldehyde, oxirane, and phenol is intrinsically linked to their molecular architecture. These thermosetting polymers, known for their high thermal stability and mechanical strength, are also characterized by inherent brittleness. orientjchem.orgresearchgate.net Optimization of their properties for advanced material applications involves tailoring their mechanical and thermal performance by controlling the polymer network structure, enhancing thermal stability, and implementing strategies to improve toughness. researchgate.neticm.edu.pl The final properties are highly dependent on factors such as the molar ratio of reactants, catalyst type, and curing conditions. mdpi.comscielo.br
Influence of Crosslink Density and Network Structure
The three-dimensional network formed during the curing of this compound polymers is a primary determinant of their mechanical properties. metu.edu.tr Crosslink density, which refers to the number of crosslinks per unit volume, is a critical parameter that directly correlates with the material's stiffness, strength, and thermal resistance. researchgate.net
Generally, a higher crosslink density results in a more rigid polymer network, leading to an increase in properties like tensile modulus and strength. researchgate.net However, this increased rigidity often comes at the cost of reduced flexibility and toughness, making the material more brittle. researchgate.netncsu.edu The synthesis of these polymers involves a condensation reaction where formaldehyde and phenol create a prepolymer, which is then further reacted or blended with oxirane-containing compounds (epoxy resins). ontosight.ai The oxirane groups provide additional reactive sites for crosslinking, allowing for significant modification of the network structure.
Table 1: Influence of Modifiers on Crosslink Density and Mechanical Properties of Phenolic Resin Systems
| Modifier | Effect on Crosslink Density | Resulting Change in Mechanical Properties | Source(s) |
| Increasing Cardanol (B1251761) Content | Decrease | Increased flexibility and fracture toughness; decreased flexural stress and modulus. ncsu.edu | ncsu.edu |
| Sodium Silicate | Increase | Improved thermal stability and bonding strength. scispace.com | scispace.com |
| Nitrile Rubber / Amino Silane | Not directly stated, but synergistic toughening observed | 63% increase in Charpy impact strength and 50% increase in fracture toughness. metu.edu.tr | metu.edu.tr |
| Reactive Rubber Nanoparticles | Influences crosslinking | Enhanced mechanical properties due to chemical connection with the matrix. researchgate.net | researchgate.net |
Factors Affecting Glass Transition Temperature and Thermal Stability
Several factors intrinsic to the polymer's chemical structure and network architecture influence its Tg and thermal stability:
Crosslink Density: A higher degree of crosslinking restricts the mobility of polymer chains, thus requiring more thermal energy to induce segmental motion. fiveable.mehptuexamhelper.in This directly results in a higher glass transition temperature. proleantech.com Studies on phenolic networks have demonstrated that higher crosslinking rates lead to greater thermal oxidative stability because the free volume within the polymer is reduced, which in turn decreases oxygen diffusivity. researchgate.net
Chain Flexibility: The inherent flexibility of the polymer backbone plays a crucial role. arsdcollege.ac.in The inclusion of rigid structures, such as the aromatic rings from phenol, stiffens the polymer chains and increases the Tg. arsdcollege.ac.ingoalparacollege.ac.in Conversely, introducing flexible chain segments, such as aliphatic chains from certain oxirane modifiers or other plasticizers, can lower the Tg by increasing chain mobility. ncsu.edunih.gov
Intermolecular Forces: Strong intermolecular interactions like hydrogen bonding, which are prevalent in phenolic resins due to the hydroxyl groups, restrict chain movement and contribute to a higher Tg. arsdcollege.ac.inhptuexamhelper.in
Table 2: Effect of Modifications on Thermal Properties of Phenolic Polymers
| Modification/Factor | System Studied | Effect on Glass Transition Temperature (Tg) | Effect on Thermal Stability | Source(s) |
| Increased Cardanol Content | Cardanol-Phenol-Formaldehyde (CPF) Resins | Decreased Tg | Decreased degradation temperature | ncsu.edu |
| Addition of Tannin | Tannin-CPF Resins | Decreased Tg | Not specified | ncsu.edu |
| Addition of Inorganic Species (nanoscale silicone, ZnAl-LDH) | Hybrid Phenol-Formaldehyde Resins | Increased by a minimum of 8 °C | Not specified | mdpi.com |
| Copolymerization with Silane | Chlorinated Phenolic-Silane Polymer | Not specified | Decreased thermal stability | dtic.mil |
| Substitution with Furfural (B47365) (for Formaldehyde) | Cardanol-Furfural Resin | Not specified | Increased thermal stability compared to Cardanol-Formaldehyde resin | orientjchem.org |
Toughening Mechanisms in this compound Polymer Systems
The inherent brittleness of highly crosslinked thermosets like this compound polymers is a significant drawback for many structural applications. researchgate.netresearchgate.net Toughening involves modifying the polymer matrix to increase its resistance to fracture and improve energy absorption before failure, often at the expense of a slight reduction in strength or modulus. tandfonline.com Toughening mechanisms primarily work by introducing a secondary phase or modifying the resin chemistry to create pathways for energy dissipation. tamu.edu
Key toughening strategies and their underlying mechanisms include:
Elastomer Modification: This is one of the most successful methods and involves incorporating a rubbery or elastomeric phase into the brittle polymer matrix. researchgate.nettandfonline.com This can be achieved by blending the phenolic resin with materials like nitrile rubber. metu.edu.trresearchgate.net The dispersed rubber particles act as stress concentrators. When a crack propagates through the material, the rubber particles can cavitate (form voids) or induce shear yielding in the surrounding matrix. metu.edu.trtamu.edu Shear yielding is a deformation mechanism that absorbs a significant amount of energy, thereby blunting the crack tip and impeding its propagation. metu.edu.trtandfonline.com The effectiveness of this method depends on the particle size, adhesion between the rubber and the matrix, and the volume fraction of the rubber.
Thermoplastic Modification: Incorporating flexible thermoplastic polymers can also enhance toughness. researchgate.net For example, polyvinyl butyral (PVB) has been used as a toughening agent for phenolic resins. researchgate.net The thermoplastic phase can absorb impact energy through plastic deformation.
Chemical Modification: This approach involves chemically altering the polymer backbone to enhance its intrinsic toughness. nih.gov Introducing flexible segments into the rigid phenolic network is a common strategy. nih.gov For example, using cardanol, a renewable resource with a long aliphatic side chain, as a partial substitute for phenol results in a less brittle cured resin with increased flexibility and fracture toughness. orientjchem.orgncsu.edu The flexible chains incorporated into the network can move more freely, allowing the material to deform more before fracturing.
The primary mechanisms of toughening in these systems are often a combination of crazing and shear yielding. However, in highly crosslinked thermosets, crazing is often suppressed, and shear yielding becomes the dominant energy absorption mechanism. tandfonline.com The introduction of toughening agents, whether rubber particles or flexible polymer chains, facilitates this shear yielding process. metu.edu.trtamu.edu
Table 3: Toughening Agents and Their Impact on Phenolic Resin Systems
| Toughening Agent | Toughening Mechanism | Effect on Mechanical Properties | Source(s) |
| Nitrile Rubber & Amino Silane | Shear yielding initiated at rubber domains | Increased Charpy impact strength by 63% and fracture toughness by 50%. metu.edu.tr | metu.edu.tr |
| Polyvinyl Butyral (PVB) | Plastic deformation of the flexible thermoplastic phase | Improved fracture toughness, though may reduce stiffness. researchgate.net | researchgate.net |
| Cardanol | Introduction of flexible chains into the polymer network | Increased flexibility and fracture toughness. orientjchem.orgncsu.edu | orientjchem.orgncsu.edu |
| Epoxy Resin | Co-reaction forming a less brittle network | Can improve toughness, but may reduce high-temperature performance. researchgate.net | researchgate.net |
| Block Copolymers | Formation of nano-sized micelles that cavitate and induce matrix shear banding | Significant improvement in fracture toughness without loss of modulus or Tg. tamu.edu | tamu.edu |
Theoretical and Computational Chemistry Approaches for Formaldehyde;oxirane;phenol Systems
Computational Modeling of Formaldehyde (B43269);Oxirane;Phenol (B47542) Reaction Mechanisms
The polymerization involving formaldehyde, oxirane (an epoxide), and phenol is a multifaceted process. Computational modeling of this ternary system involves understanding the distinct yet interconnected reaction pathways of its components. While comprehensive models for the ternary system are not extensively documented, the mechanisms for the constituent pairs—phenol-formaldehyde and phenol-epoxy—have been effectively studied using computational methods.
Phenol-Formaldehyde Reaction: The initial reaction between phenol and formaldehyde is an electrophilic substitution that forms hydroxymethylphenols. surrey.ac.uk Computational studies, often employing computer simulations, analyze the reaction of various functional groups like nuclear hydrogen, the hydroxymethyl group, and formaldehyde. acs.org These simulations can model the reaction progress by incrementally calculating the changes in reactant concentrations over time. researchgate.net The mechanism is known to proceed differently under acidic versus basic conditions. In base-catalyzed reactions, the formation of a quinonemethide intermediate is considered a key rate-determining step in the condensation process. nih.gov
Phenol-Oxirane (Epoxy) Reaction: The reaction between phenol and an oxirane ring, characteristic of epoxy resins, involves the nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring, leading to ring-opening. tandfonline.com Density Functional Theory (DFT) is a commonly used method to model this curing reaction. nih.govresearchgate.net DFT calculations help in elucidating all possible reaction pathways and determining their energy barriers. nih.gov For instance, in an uncatalyzed reaction, the direct opening of an epoxy ring by phenol has a significant activation barrier. nih.govresearchgate.net Catalysts are often employed to facilitate this ring-opening, and their effects are also modeled. Some studies have investigated the role of catalysts like tetraphenylphosphonium-tetraphenylborate (TPP-K), showing that the reaction is initiated by the catalyst's bond cleavage, which then generates a phenoxide ion that attacks the epoxide. mdpi.comresearchgate.net
Modeling the Ternary System: A complete model for the formaldehyde-oxirane-phenol system would integrate these pathways. The process would likely begin with the formation of hydroxymethylphenols from the phenol-formaldehyde reaction. These intermediates, along with unreacted phenol, would then react with the oxirane rings. The hydroxyl groups of phenol and hydroxymethylphenols would act as nucleophiles to open the oxirane ring, leading to ether linkages and the formation of a complex, cross-linked polymer network. The modeling would require a multi-step approach, calculating the energetics of each sequential and competing reaction to predict the final polymer structure.
Quantum Chemical Studies on Reactivity and Intermediates
Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), provide detailed electronic-level insights into the reactivity of the molecules and the nature of the short-lived intermediates formed during the reaction.
Reactivity of Phenol and Formaldehyde: Ab initio methods have been successfully used to study the reactivity of various phenolic compounds with formaldehyde. researchgate.netresearchgate.net These studies often calculate atomic charges on the reactive sites of the phenol ring. A strong correlation has been observed between the calculated average charge per reactive site and the experimentally determined reactivity. researchgate.netresearchgate.net Theoretical calculations consistently predict that formaldehyde reacts faster at the para-position of phenol than at the ortho-position, which is in agreement with experimental data. researchgate.net
The key intermediates in the base-catalyzed phenol-formaldehyde condensation are quinonemethides. nih.gov Quantum chemistry calculations have been employed to study the formation of these intermediates from hydroxymethylphenols. nih.gov The formation of the quinonemethide is often the rate-determining step. nih.gov
Reactivity of the Oxirane Ring: The high reactivity of the three-membered oxirane ring is due to its significant ring strain. nih.gov Quantum chemical studies on the ring-opening of oxirane by nucleophiles, such as the phenoxide ion, confirm that the reaction typically proceeds via an SN2-like mechanism. nih.govsrce.hr DFT calculations are used to determine the activation energies for these ring-opening reactions. For an uncatalyzed epoxy-phenol reaction, the calculated apparent barrier is approximately 129.6 kJ/mol. nih.gov Catalysts can lower this barrier significantly. For instance, phosphine-based catalysts can reduce the activation energy to a range of 79.0-80.7 kJ/mol. nih.gov
The table below presents computed activation energy barriers for key reaction steps in related systems.
| Reaction / Process | Computational Method | Calculated Activation Barrier (kJ/mol) | Reference |
| Uncatalyzed Epoxy-Phenol Ring Opening | DFT B3LYP/6-31G(d,p) | 129.6 | nih.gov |
| Phosphine-Catalyzed Epoxy-Phenol Ring Opening | DFT B3LYP/6-31G(d,p) | 79.0 - 80.7 | nih.gov |
| Quinonemethide formation (E1cb mechanism) | Quantum Chemistry | 59.6 | nih.gov |
| H₂O formation via β-hydrogen elimination (Pyrolysis) | ReaxFF | 144 ± 28 | acs.org |
This table is interactive. Click on the headers to sort the data.
Intermediates in the Ternary System: In the combined formaldehyde-oxirane-phenol system, a complex array of intermediates would be expected. Quantum chemical studies would be essential to identify their structures and relative stabilities. These would include various hydroxymethylphenols, phenoxide ions, quinonemethides, and ring-opened epoxide adducts. The calculations would focus on the transition states connecting these intermediates to map out the potential energy surface of the entire polymerization process.
Molecular Dynamics Simulations of Polymer Network Formation
Molecular Dynamics (MD) simulations are a powerful computational technique used to model the time-dependent behavior of molecular systems, making them ideal for studying the formation and properties of polymer networks. Reactive force fields (like ReaxFF) or multi-scale modeling approaches are often employed to simulate the chemical reactions (curing process) that lead to the cross-linked network. acs.orgchemrxiv.org
Simulating the Curing Process: MD simulations can track the trajectories of atoms and molecules as they react to form the polymer. In the context of phenol-formaldehyde resins, simulations start with a mixture of monomer molecules. mdpi.com A key focus of these simulations is to achieve a high degree of cross-linking within reasonable computational runtimes. mdpi.com The simulation algorithm identifies potential reactive sites and forms new covalent bonds based on proximity and reactivity criteria, mimicking the condensation mechanism that yields the final thermoset structure. mdpi.com Similarly, for epoxy-phenol systems, MD simulations model the ring-opening reactions and subsequent cross-linking. tandfonline.com
Multi-scale Modeling: To bridge the gap between quantum-level accuracy and macroscopic properties, multi-scale models are often used. These models may use quantum calculations (QM) to determine the parameters for reaction probabilities, which are then used in a Monte Carlo (MC) or MD simulation to grow the polymer network. mdpi.com This hybrid approach allows for the simulation of large-scale atomistic models while retaining chemical accuracy. mdpi.com
Predicting Material Properties: Once the cross-linked polymer network is generated, MD simulations can be used to predict its physical and thermal properties. By analyzing the simulated structures, researchers can calculate properties like density and glass transition temperature (Tg). mdpi.com These simulated values can then be compared with experimental data to validate the model. For example, a novel MD approach using "symthons" as an intermediate starting point has successfully generated phenolic resin structures with density and Tg values in good agreement with empirical data. mdpi.com Another study using a multi-scale model also found that simulated density results for resol resins agreed well with commercial and experimental values.
The following table compares simulated and experimental properties of phenol-formaldehyde resins.
| Property | F:P Molar Ratio | Simulated Value | Experimental Value | Reference |
| Density | 1.5:1 | ~1.25 g/cm³ | 1.15 - 1.3 g/cm³ | mdpi.com |
| Glass Transition (Tg) | 2.0:1 | 403 K | 543 K | mdpi.com |
This table is interactive. Click on the headers to sort the data.
These simulations provide crucial insights into how synthesis conditions, such as the formaldehyde-to-phenol molar ratio, influence the final three-dimensional network structure and, consequently, the macroscopic properties of the material.
Sustainability in Synthesis and Modification of Formaldehyde;oxirane;phenol Polymers
Utilization of Bio-based and Renewable Resources for Phenol (B47542) and Formaldehyde (B43269) Replacement
The cornerstone of sustainable polymer synthesis lies in replacing petroleum-derived monomers with alternatives sourced from biomass. researchgate.net The depletion of fossil fuels and growing environmental concerns have spurred industries to seek sustainable substitutes. researchgate.netnih.gov For formaldehyde-phenol type resins, this involves finding viable, renewable replacements for both the phenolic and aldehyde components without compromising the final material's performance. nih.gov Bio-based resources such as cardanol (B1251761), lignin (B12514952), and furfural (B47365) have emerged as leading candidates, offering pathways to reduce the carbon footprint and toxicity associated with traditional resin production. researchgate.netnih.govepra.eu
Cardanol, a phenolic lipid extracted from cashew nut shell liquid (CNSL), is a promising non-edible and renewable substitute for petroleum-based phenol. orientjchem.orgrsc.orgresearchgate.net It possesses a phenolic ring, making it suitable for polymerization with aldehydes, and a long, unsaturated alkyl chain that can be chemically modified. rsc.orgusm.my
The synthesis of cardanol-based resins typically follows established routes for phenolic resins, where cardanol reacts with formaldehyde to form either novolac or resol-type resins, depending on the catalyst and molar ratio. usm.my To create the target "Formaldehyde;Oxirane;Phenol" polymer structure, this cardanol-formaldehyde resin is subsequently modified through an epoxidation process, often using an oxirane compound like epichlorohydrin (B41342). orientjchem.orgresearchgate.net This step introduces oxirane rings into the polymer backbone, which are crucial for subsequent curing and property enhancement.
Research has demonstrated that the incorporation of cardanol imparts distinct properties to the resulting polymers. The long C15 alkyl side chain on the cardanol molecule is known to introduce a plasticizing effect, which can enhance the flexibility and impact properties of the otherwise rigid phenolic resin structure. rsc.orgresearchgate.net However, it can also lead to a lower glass transition temperature (Tg). rsc.org Studies have explored various synthesis conditions and their effects on the final resin. For instance, an ultrasound-facilitated synthesis of cardanol-based novolac resin was shown to dramatically reduce reaction time from 5 hours to just 30 minutes compared to conventional methods. nih.gov
| Cardanol Resin Research Finding | Key Parameters/Catalyst | Observed Outcome | Reference |
| Novolac Resin Synthesis | Cardanol:Formaldehyde (1:0.7), Oxalic acid catalyst | Successful synthesis of novolac resin, which was then epoxidized with epichlorohydrin to improve thermal stability. | researchgate.net |
| Resol Resin Synthesis | Cardanol and Formaldehyde at 80°C with catalyst, followed by epoxidation with epichlorohydrin at 120°C. | Formation of an epoxidized cardanol/formaldehyde resin (ERCF). | orientjchem.org |
| Cardanol-Furfural Resin | Formaldehyde was substituted with furfural. | Improved mechanical, chemical, and curing characteristics compared to cardanol-formaldehyde resin. | nih.gov |
| Formaldehyde-Free Phenolic Thermoset | A cardanol-derived AB monomer, 8-(3-hydroxyphenyl)octanal, was synthesized and homopolymerized. | Successfully replaced both phenol and formaldehyde simultaneously, though the resulting resin had a low Tg (-22 °C) due to the alkyl chain. | rsc.org |
Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a widely available byproduct of the pulp and paper industry. nih.govmdpi.com Its inherent phenolic structure makes it a prime candidate to replace phenol in the synthesis of phenolic resins. nih.govturkchem.net The use of lignin not only introduces a renewable component but also valorizes an industrial waste stream. researchgate.net
The direct substitution of phenol with lignin presents challenges due to lignin's complex and sterically hindered structure, which can lead to lower reactivity compared to phenol. mdpi.com Consequently, research has focused on various strategies, including using modified or fractionated lignin. Studies have shown that lignin with a higher content of phenolic hydroxyl groups and a lower molecular weight tends to be more suitable for polymerization. mdpi.comresearchgate.net Different types of lignin, such as those from Kraft or organosolv pulping, exhibit different reactivities. researchgate.net
In the context of this compound polymers, lignin is used to partially or fully replace the phenol monomer in the initial condensation reaction with formaldehyde. The resulting lignin-formaldehyde prepolymer can then be further reacted or blended with oxirane-containing compounds. Research has confirmed the formation of new diarylmethane (methylene) bridges between lignin units and phenolic methylols during curing, demonstrating lignin's successful incorporation into the resin network. usda.gov
| Lignin-Based Resin Research Finding | Lignin Type/Substitution Level | Observed Outcome | Reference |
| Lignin-Phenol-Formaldehyde (LPF) Resins | 50% phenol substitution with organosolv bamboo lignin. | Successfully synthesized LPF resins. | researchgate.net |
| Bio-based Phenol Formaldehyde (BPF) Resoles | Varied substitution with depolymerized Kraft lignin (DKL). | At low phenol substitution, low molecular weight lignin accelerated curing. At 75% substitution, high molecular weight lignin resulted in a lower curing temperature. | mdpi.com |
| High-Performance Biobased Thermosets | Succinylated kraft and soda lignins used to replace novolac precursor in commercial PF formulations (up to 40% wt ratio). | Esterification via succinic anhydride (B1165640) was key to enhancing lignin's reactivity and successful incorporation. | acs.org |
| Lignin-Formaldehyde Adhesives | Acid-mediated methylolation of lignin. | Produced a lighter-colored adhesive with performance exceeding industrial requirements. | rsc.org |
Furfural is a bio-based aldehyde, typically produced from agricultural biomass like corncobs and sugarcane bagasse. orientjchem.org Its availability from renewable sources and its chemical structure, featuring an aldehyde functional group, make it an excellent green alternative to the highly toxic and petroleum-derived formaldehyde. orientjchem.orguc.edu
Studies have explored both partial and complete replacement of formaldehyde. Even partial substitution can significantly reduce the use of toxic formaldehyde while maintaining comparable performance characteristics to conventional phenol-formaldehyde resins. researchgate.net For instance, one study found that substituting up to 25% of formaldehyde with furfural in a resin for wood modification maintained an anti-swelling efficiency comparable to that of the conventional resin. researchgate.net Furfural has also been used to modify cardanol-based resins, leading to improved mechanical and chemical properties. nih.gov
| Furfural-Based Resin Research Finding | Substitution Details | Observed Outcome | Reference |
| Partial Formaldehyde Substitution | Up to 25% of formaldehyde was replaced by furfural in a phenol-formaldehyde resin for wood modification. | Maintained anti-swelling efficiency (47%) comparable to conventional PF-modified wood (53%), reducing formaldehyde usage. | researchgate.net |
| Furfural as Crosslinking Agent | Furfural was used as a cross-linker in a lignin-phenol-formaldehyde (LPF) resin. | Enhanced the water resistance, shear strength, and thermal stability of the resulting adhesive. | researchgate.net |
| Cardanol-Furfural Resin | Furfural was used instead of formaldehyde in a cardanol-based resin. | The resulting cardanol-furfural resin showed improved mechanical, chemical, and curing characteristics. | orientjchem.org |
| Formaldehyde-Free Melamine (B1676169) Resin | Furfural was used to completely replace formaldehyde in the synthesis of a melamine resin. | The furfural-based resin demonstrated comparable or better performance than conventional melamine-formaldehyde resins, particularly in enhancing leather thickness. | uc.edu |
Lignin-Inspired Phenolics in this compound Polymerization
Reduction of By-product Formation in this compound Synthesis
A significant advancement in reducing by-products and improving process sustainability is the replacement of these homogeneous liquid catalysts with heterogeneous solid acid catalysts, such as zeolites. mdpi.com Zeolite catalysts offer several advantages:
High Activity and Selectivity: They can be tailored to favor the desired reaction pathway, increasing the yield of the target product and reducing side reactions.
Easy Separation and Reusability: As solids, they can be easily filtered from the reaction mixture and reused multiple times, eliminating catalyst waste and simplifying product purification. mdpi.com
Reduced Corrosion: They are less corrosive to industrial equipment compared to strong liquid acids. mdpi.com
Research has shown that optimizing reaction conditions, such as temperature and catalyst-to-reactant ratios, when using zeolite catalysts can significantly improve the conversion of reactants and the yield of the desired BPF precursor, thereby minimizing waste. mdpi.com Another innovative approach to eliminate by-products is to design a single AB-type monomer that contains both the phenolic (A) and aldehyde (B) functionalities. rsc.org For instance, cardanol has been chemically modified to produce 8-(3-hydroxyphenyl)octanal, a molecule that can undergo direct homopolymerization, theoretically generating only water as a by-product and greatly improving atom economy. rsc.orgrsc.org
Green Chemistry Principles in this compound Polymer Synthesis
The synthesis of this compound polymers is increasingly being guided by the 12 Principles of Green Chemistry, which provide a framework for creating more sustainable chemical processes. essentialchemicalindustry.orgnih.gov
Use of Renewable Feedstocks: As detailed in section 7.1, the use of biomass-derived compounds like cardanol, lignin, and furfural directly addresses this principle by replacing finite, petroleum-based phenol and formaldehyde. nih.govessentialchemicalindustry.org
Atom Economy: This principle encourages maximizing the incorporation of all materials used in the process into the final product. essentialchemicalindustry.org The development of solvent-free synthesis methods, such as reactive extrusion, is a prime example. rsc.org This technique performs the reaction in the molten state without any solvent, drastically reducing waste. rsc.org Similarly, the use of AB-type monomers that self-polymerize improves atom economy compared to A+B condensation reactions. rsc.org
Less Hazardous Chemical Synthesis: A major driver in this field is the replacement of highly toxic and carcinogenic formaldehyde with safer, bio-based aldehydes like furfural. orientjchem.orgresearchgate.net Designing completely formaldehyde-free routes, for instance by using terephthalaldehyde (B141574) and resorcinol, is a core objective that aligns with this principle. rsc.org
Catalysis: Green chemistry favors the use of catalysts over stoichiometric reagents. researchgate.net The shift from corrosive and difficult-to-recover liquid acids to reusable, solid acid catalysts like zeolites in BPF synthesis is a clear application of this principle, making the process cleaner and more efficient. mdpi.comessentialchemicalindustry.org
Safer Solvents and Auxiliaries: Efforts are being made to reduce or eliminate the use of hazardous organic solvents. researchgate.net Solvent-free reactive extrusion is an ideal approach. rsc.org Additionally, research into using greener solvent systems, such as deep eutectic solvents (DESs), for polycondensation reactions is an active area of investigation. rsc.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure is a key goal. researchgate.net While many thermoset syntheses still require heat, innovations like ultrasound-assisted synthesis can significantly reduce reaction times and potentially lower energy consumption. nih.gov
By integrating these principles, chemists are developing new pathways to synthesize this compound polymers that are not only high-performing but also safer and more environmentally responsible.
Emerging Research Directions and Future Perspectives for Formaldehyde;oxirane;phenol Polymers
Novel Synthetic Pathways
The synthesis of formaldehyde (B43269), oxirane, and phenol-based polymers traditionally involves condensation reactions. ontosight.ai However, researchers are actively exploring new and improved synthetic routes to create hybrid materials with enhanced features. mdpi.com
One innovative approach involves the incorporation of nano-silicon species into a phenol-formaldehyde resin to improve mechanical and thermal properties. mdpi.com Another area of development is the synthesis of formaldehyde-free phenolic resins, which utilizes lignin-based aldehyde precursors as a substitute for formaldehyde. researchgate.net Microwave heating under alkaline conditions is also being explored as a method to optimize the reaction between phenol (B47542) and formaldehyde. researchgate.net
The synthesis of resol-type phenolic resins, which are produced under alkaline conditions with an excess of formaldehyde, is another area of active research. researchgate.netchem-soc.si These resins can be cured with heat without the need for additional crosslinking agents. researchgate.net
Key Synthetic Parameters and Their Effects:
| Parameter | Effect on Resin Properties |
| Phenol to Formaldehyde Ratio | A higher phenol ratio can lead to improved thermal stability and chemical resistance. researchgate.net |
| Catalyst Type (Acidic vs. Basic) | The pH of the reaction environment significantly impacts the final product, leading to different types of resins (novolacs in acidic conditions, resols in alkaline). chem-soc.si |
| Reaction Temperature and Time | These factors influence the degree of polymerization and crosslinking, affecting the resin's final mechanical and thermal properties. researchgate.netresearchgate.net |
Smart and Responsive Formaldehyde;Oxirane;Phenol Materials
A significant trend in polymer science is the development of "smart" materials that can respond to external stimuli. These stimuli can include changes in pH, temperature, light, or the presence of specific chemicals. uwo.ca While research into smart materials based specifically on formaldehyde, oxirane, and phenol polymers is an emerging area, the foundational principles are being established.
The inherent chemical structure of these polymers, with their phenolic and epoxide groups, offers potential for creating responsive materials. ontosight.aiorientjchem.org For instance, the introduction of stimuli-responsive polymers into hybrid materials is a strategy being explored to create smart composites. researchgate.net Phenolic acid-based shape memory polyurethane foams have been synthesized that can be stored at ambient temperature and rapidly swell in water at physiological temperatures, demonstrating both temperature and water responsiveness. frontiersin.org
Advanced Characterization Methodologies
A deep understanding of the structure-property relationships in formaldehyde, oxirane, and phenol polymers is crucial for their development. Advanced characterization techniques are indispensable for this purpose.
In-line Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for real-time monitoring of the synthesis of phenol-formaldehyde prepolymer resins. chem-soc.si This technique allows for the determination of residual free phenol and formaldehyde, tracking the conversion of individual monomers, and observing changes in the prepolymer composition over time. chem-soc.si
Other important characterization techniques include:
Differential Scanning Calorimetry (DSC): Used to determine thermal properties like the glass transition temperature. mdpi.com
Scanning Electron Microscopy (SEM): Provides information on the morphology and homogeneity of hybrid resins and composites. mdpi.com
X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX), and AC Electrochemical Impedance Spectroscopy (AC EIS): Employed to study the degradation pathways of phenolic polymer coatings. tsijournals.com
Multi-functional this compound Composites
The versatility of formaldehyde, oxirane, and phenol polymers makes them excellent matrix materials for composites. By incorporating various fillers and reinforcements, researchers can develop multi-functional materials with a wide range of properties.
Hybrid phenol-formaldehyde resins incorporating nanoscale silicone species and ZnAl-layered double hydroxide (B78521) (LDH) have shown increased glass-transition temperatures and improved tensile strength. mdpi.com The inclusion of reactive rubber nanoparticles or Cloisite-30B nanoclay into phenol/formaldehyde resins has been found to enhance mechanical properties and thermal stability. researchgate.net
These composites find applications in:
Adhesives and Coatings: Offering superior bonding strength and resistance to chemicals and heat. chembroad.com
Electronics: Used for their electrical non-conductivity and heat-resistant properties. researchgate.net
Aerospace and Automotive Industries: Valued for their thermal stability and mechanical strength. researchgate.netrsc.org
Design of this compound Resins with Tunable Properties for Specific Applications
A major goal of current research is to design resins with properties that are precisely tailored for specific applications. This involves carefully controlling the synthesis conditions and the composition of the polymer.
The ratio of phenol to formaldehyde is a critical factor in determining the properties of the resulting resin. researchgate.net By adjusting this ratio, as well as the reaction temperature and catalyst, resins with optimized thermal stability, chemical resistance, and mechanical strength can be produced. chem-soc.siresearchgate.net
The modification of phenolic resins with other materials, such as epoxy resins and polyvinylpyrrolidone, can also be used to tune their properties. astrj.com For example, epoxy phenolic resins, formed by the reaction of epoxide functional groups with the hydroxyl groups in phenolic resin, exhibit increased cross-linking and stronger resistance properties. orientjchem.org
Q & A
Basic Research Questions
Q. How should researchers design experiments for synthesizing phenol-formaldehyde-epichlorohydrin polymers?
- Methodological Answer: Synthesis requires controlled molar ratios of formaldehyde, phenol, and epichlorohydrin (oxirane derivative). Catalysts like NaOH or amines are used to initiate polycondensation. Reaction temperatures typically range from 60–90°C to optimize cross-linking while minimizing side reactions. Post-synthesis purification (e.g., solvent extraction) is critical to remove unreacted monomers, which can be quantified via HPLC or UV-Vis spectroscopy .
Q. What analytical techniques are recommended for characterizing these polymers?
- Methodological Answer:
- FTIR : Identifies functional groups (e.g., epoxy rings at ~910 cm⁻¹, phenolic -OH at ~3300 cm⁻¹).
- NMR : Resolves cross-linking density and monomer incorporation (e.g., ¹³C NMR for epoxy-phenol linkages).
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for applications in coatings or adhesives .
Q. What safety protocols are essential when handling formaldehyde-containing polymers?
- Methodological Answer: Use fume hoods and personal protective equipment (PPE) due to formaldehyde’s volatility and genotoxicity. Monitor residual monomer levels via gas chromatography (GC). Waste disposal must comply with regulations for toxic substances (e.g., neutralization of phenolic residues). Institutional guidelines should align with hazard evaluations from regulatory bodies .
Advanced Research Questions
Q. How can contradictions in genotoxicity data for formaldehyde-phenol polymers be resolved?
- Methodological Answer: Discrepancies often arise from variations in polymer composition (e.g., residual monomer content) or assay sensitivity. Researchers should:
- Compare multiple assays (e.g., Ames test for mutagenicity, comet assay for DNA damage).
- Standardize polymer synthesis protocols to ensure batch consistency.
- Conduct dose-response studies to differentiate threshold effects from linear risk models .
Q. How does adsorption behavior of formaldehyde and phenol in mixed solutions impact environmental remediation strategies?
- Methodological Answer: Competitive adsorption on activated carbon (AC) depends on pH and surface functional groups. For example:
- Phenol adsorption is favored at acidic pH due to π-π interactions with AC’s graphitic layers.
- Formaldehyde requires basic pH for optimal adsorption via hydrogen bonding.
- Mixed solutions require isotherm modeling (e.g., Langmuir-Freundlich) to predict removal efficiency in wastewater treatment .
Q. What challenges arise in interpreting spectroscopic data for cross-linked polymers?
- Methodological Answer: Signal overlap in NMR/FTIR complicates structural elucidation. Strategies include:
- Selective deuteration : Simplifies NMR spectra by isolating specific proton environments.
- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-abundance cross-links.
- Computational modeling : Matches spectral data with simulated structures (e.g., density functional theory for IR peaks) .
Q. How do curing agents in epoxy resins influence mechanical properties of formaldehyde-phenol polymers?
- Methodological Answer: Curing agents (e.g., amines, anhydrides) affect cross-link density and glass transition temperature (Tg). For example:
- Aliphatic amines yield flexible networks (Tg ~60°C).
- Aromatic amines produce rigid structures (Tg >120°C).
- Rheometry and Dynamic Mechanical Analysis (DMA) quantify viscoelastic behavior, guiding resin selection for coatings or composites .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on residual monomer toxicity?
- Methodological Answer: Replicate studies using identical synthesis and analytical protocols. Cross-validate with orthogonal methods (e.g., GC for formaldehyde, Folin-Ciocalteu assay for phenol). Collaborate with toxicology labs to harmonize bioassay conditions (e.g., cell lines, exposure durations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
